Purine-9-beta-d-(2'-deoxy-2'-fluoro) arabinoriboside
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Overview
Description
Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside is a modified nucleoside analogue. It is a purine nucleoside analogue with a fluorine atom replacing the hydroxyl group at the 2’ position of the sugar moiety. This modification enhances its stability and alters its biological activity, making it a valuable compound in scientific research and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside typically involves the fluorination of a suitable precursor. One common method involves the direct fluorination of 2’-deoxy-2’-fluoro-β-D-arabinofuranosylguanine using a fluorinating agent such as [18F]KF/K.2.2.2 in dimethyl sulfoxide at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the purine ring or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies of nucleoside metabolism and as a tool to investigate the mechanisms of nucleoside transport and phosphorylation.
Medicine: It has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside involves its incorporation into DNA, where it acts as a chain terminator. This inhibits DNA synthesis and leads to the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, disrupting the normal cell cycle and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Clofarabine: Another fluorinated nucleoside analogue with similar antitumor activity.
Fludarabine: A purine nucleoside analogue used in the treatment of hematological malignancies.
2-Amino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine: A similar compound with antitumor activity targeting lymphoid malignancies.
Uniqueness
Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside is unique due to its specific fluorine modification, which enhances its stability and alters its biological activity. This makes it particularly effective in targeting certain types of cancer cells and provides a valuable tool for scientific research.
Properties
IUPAC Name |
4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O3/c11-7-8(17)6(2-16)18-10(7)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLWLNFMONEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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